Thionicotinamide adenine dinucleotide
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Overview
Description
The compound Thionicotinamide adenine dinucleotide is a complex organic molecule with significant biochemical relevance It is characterized by its intricate structure, which includes multiple functional groups such as amino, hydroxyl, and phosphate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Thionicotinamide adenine dinucleotide typically involves multi-step organic synthesis. The process begins with the preparation of the individual nucleoside components, which are then linked through a series of phosphorylation reactions. Key steps include:
Nucleoside Synthesis: The initial step involves the synthesis of the nucleoside components, which are derived from purine and pyridine bases.
Phosphorylation: The nucleosides are phosphorylated using reagents such as phosphorus oxychloride (POCl3) or phosphoramidite chemistry.
Coupling: The phosphorylated nucleosides are then coupled under controlled conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated synthesizers and stringent quality control measures to ensure purity and consistency. The process is optimized for yield and efficiency, often employing high-throughput techniques and advanced purification methods such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Thionicotinamide adenine dinucleotide: undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can undergo reduction reactions, particularly at the phosphate groups.
Substitution: Nucleophilic substitution reactions can occur at the amino and hydroxyl groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution Reagents: Alkyl halides, acyl chlorides
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
Thionicotinamide adenine dinucleotide: has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in cellular processes and as a potential therapeutic agent.
Medicine: Investigated for its potential use in drug development, particularly in antiviral and anticancer therapies.
Industry: Utilized in the production of biochemical assays and diagnostic tools.
Mechanism of Action
The mechanism of action of Thionicotinamide adenine dinucleotide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit certain enzymes involved in nucleotide metabolism, thereby affecting DNA and RNA synthesis.
Comparison with Similar Compounds
Thionicotinamide adenine dinucleotide: can be compared to other nucleoside analogs, such as:
Nicotinamide adenine dinucleotide (NAD): Similar in structure but differs in its specific functional groups and biological roles.
Flavin adenine dinucleotide (FAD): Another coenzyme with a similar phosphate backbone but different in its redox properties.
Adenosine triphosphate (ATP): Shares the adenine base but has a different phosphate chain and energy transfer role.
The uniqueness of This compound
Properties
IUPAC Name |
[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [5-(3-carbamothioylpiperidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H33N7O13P2S/c22-17-12-19(25-7-24-17)28(8-26-12)21-16(32)14(30)11(40-21)6-38-43(35,36)41-42(33,34)37-5-10-13(29)15(31)20(39-10)27-3-1-2-9(4-27)18(23)44/h7-11,13-16,20-21,29-32H,1-6H2,(H2,23,44)(H,33,34)(H,35,36)(H2,22,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFODJUAIULNEPS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O)C(=S)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H33N7O13P2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
685.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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